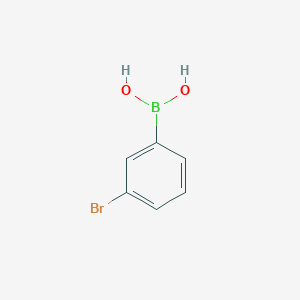

3-Bromophenylboronic acid

Cat. No. B151470

Key on ui cas rn:

89598-96-9

M. Wt: 200.83 g/mol

InChI Key: AFSSVCNPDKKSRR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05292879

Procedure details

N-Butyllithium (2.5M; 44 mL; 0.11M) was added dropwise over 15 mins. to a vigorously stirred solution of m-dibromobenzene (25 g; 0.106M) in 500 mL of anhydrous ether at -78° under nitrogen. After stirring 10 mins. more, a solution of triisopropylborate (25.3 mL; 0.11M) in anhydrous ether (200 mL) was added over 20 mins. The cooling bath was then removed, and the stirring solution was allowed to warm to R.T. over ~2 hrs. A small amount of solid separated. After stirring 15 mins. more at R.T., 150 mL of ice cold 8% aqueous hydrochloric acid was cautiously added, and the stirring was continued for 15 mins. The organic phase was separated, washed with 2×100 mL of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent removal gave ~30 G of crude product as a semi-solid, which was shaken well with 150 mL of hexane. The solid was filtered and washed with 2×25 mL of hexane. The resulting silky solid (mp 178°-9° C. after softening at ~160° C.) (6.5 g) was used as 3-bromophenylboronic acid with a small amount of contamination. The hexane filtrate was concentrated and the residue was stirred well with 150 mL of petroleum ether (30°-60°). The resulting solid was filtered and washed with 2×25 mL of petroleum ether. This resulting solid (4.4 g) melting at 178.3°-179° C. was the desired 3-bromophenylboronic acid. NMR: 7.38-7.46; 7.70-7.80; 8.1-8.18; 8.31 (aromatic H's) ##STR104##

Identifiers

|

REACTION_CXSMILES

|

[Li+].CCC[CH2-].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[CH:8]=1.C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.CCCCCC>CCOCC>[Br:6][C:7]1[CH:8]=[C:9]([B:18]([OH:19])[OH:17])[CH:10]=[CH:11][CH:12]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

44 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CCC[CH2-]

|

Step Two

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=CC=C1)Br

|

Step Three

|

Name

|

|

|

Quantity

|

25.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB(OC(C)C)OC(C)C

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring 10 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -78°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was then removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small amount of solid separated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring 15 mins

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

more at R.T., 150 mL of ice cold 8% aqueous hydrochloric acid was cautiously added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 15 mins

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×100 mL of saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave ~30 G of crude product as a semi-solid, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×25 mL of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting silky solid (mp 178°-9° C. after softening at ~160° C.) (6.5 g)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The hexane filtrate was concentrated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the residue was stirred well with 150 mL of petroleum ether (30°-60°)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×25 mL of petroleum ether

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |